8,9-diphenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Diphenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a complex organic compound characterized by its unique molecular structure, which includes a quinoline core fused with a dioxin ring system
Preparation Methods
The synthesis of 8,9-diphenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-aryl-3-hydroxy-5-[3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]pent-2-ene-1,4-diones with o-phenylenediamine and hydrazine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
8,9-Diphenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, introducing various functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
8,9-Diphenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8,9-diphenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 8,9-diphenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one include other quinoline derivatives and dioxin-fused heterocycles. These compounds share structural similarities but differ in their functional groups and specific applications. For example:
Dibenzo[f,h]furo[2,3-b]quinoxaline: Known for its use in OLEDs and fluorescence materials.
2,3-Dihydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene derivatives: Studied for their potential biological activities. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17NO3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
8,9-diphenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
InChI |
InChI=1S/C23H17NO3/c25-23-22(16-9-5-2-6-10-16)21(15-7-3-1-4-8-15)17-13-19-20(14-18(17)24-23)27-12-11-26-19/h1-10,13-14H,11-12H2,(H,24,25) |
InChI Key |
STLFZVHLWOKMPW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC(=O)C(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.